molecular formula C30H46Cl2GeO2 B14386460 Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)germane CAS No. 88337-84-2

Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)germane

Cat. No.: B14386460
CAS No.: 88337-84-2
M. Wt: 582.2 g/mol
InChI Key: DKCINFWREZTXQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)germane is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of two 2,6-di-tert-butyl-4-methylphenoxy groups attached to a germanium atom, which is also bonded to two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)germane typically involves the reaction of germanium tetrachloride with 2,6-di-tert-butyl-4-methylphenol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then reacts with additional 2,6-di-tert-butyl-4-methylphenol to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)germane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium oxides.

    Reduction: Reduction reactions can convert the germanium center to a lower oxidation state.

    Substitution: The chlorine atoms can be substituted with other ligands, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.

Scientific Research Applications

Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)germane has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in certain organic reactions.

    Biology: Research is ongoing to explore its potential as an antioxidant and its effects on biological systems.

    Medicine: Preliminary studies suggest that organogermanium compounds may have therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: The compound is investigated for its use in materials science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)germane exerts its effects is not fully understood. it is believed to involve interactions with cellular components, such as proteins and nucleic acids, through its phenoxy groups. These interactions may modulate various biochemical pathways, leading to the observed biological effects. The germanium center may also play a role in redox reactions, contributing to the compound’s antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

  • Dichlorobis(2,6-di-tert-butylphenoxy)germane
  • Dichlorobis(2,6-di-tert-butyl-4-methoxyphenoxy)germane
  • Dichlorobis(2,6-di-tert-butyl-4-hydroxyphenoxy)germane

Uniqueness

Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)germane is unique due to the presence of the 4-methyl group on the phenoxy ligands. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable subject of study in various research fields.

Properties

CAS No.

88337-84-2

Molecular Formula

C30H46Cl2GeO2

Molecular Weight

582.2 g/mol

IUPAC Name

dichloro-bis(2,6-ditert-butyl-4-methylphenoxy)germane

InChI

InChI=1S/C30H46Cl2GeO2/c1-19-15-21(27(3,4)5)25(22(16-19)28(6,7)8)34-33(31,32)35-26-23(29(9,10)11)17-20(2)18-24(26)30(12,13)14/h15-18H,1-14H3

InChI Key

DKCINFWREZTXQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O[Ge](OC2=C(C=C(C=C2C(C)(C)C)C)C(C)(C)C)(Cl)Cl)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.